Allyl 3-O-benzyl-a-L-rhamnopyranoside
Description
Properties
Molecular Formula |
C16H22O5 |
|---|---|
Molecular Weight |
294.34 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6R)-2-methyl-4-phenylmethoxy-6-prop-2-enoxyoxane-3,5-diol |
InChI |
InChI=1S/C16H22O5/c1-3-9-19-16-14(18)15(13(17)11(2)21-16)20-10-12-7-5-4-6-8-12/h3-8,11,13-18H,1,9-10H2,2H3/t11-,13-,14+,15+,16+/m0/s1 |
InChI Key |
ZLLZSERZZNJPNG-RBRCJPGISA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC=C)O)OCC2=CC=CC=C2)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC=C)O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Key Steps
Stannylene Acetal Formation :
- Methyl α-L-rhamnopyranoside is treated with di-n-butyltin oxide and a halide additive (e.g., tetrabutylammonium bromide) in acetonitrile under reflux. This forms a stannylene acetal, protecting the 2-OH and 3-OH groups.
- Example: A 1:0.5:0.5 molar ratio of methyl α-L-rhamnopyranoside, di-n-butyltin oxide, and tetrabutylammonium bromide yields the acetal in high efficiency.
Allylation with Allyl Bromide :
- The stannylene acetal reacts with allyl bromide (2 equivalents) in the presence of a base (e.g., proton sponge) at 60°C for 48 hours.
- The reaction proceeds with >6:1 selectivity for 3-O-allylation over 2-O-allylation, yielding Allyl 3-O-benzyl-α-L-rhamnopyranoside after deprotection and purification.
| Parameter | Value/Details | Source |
|---|---|---|
| Catalyst | Di-n-butyltin oxide (0.2–0.5 eq) | |
| Base | Proton sponge (1.2 eq) | |
| Solvent | Acetonitrile | |
| Temperature | 60°C | |
| Reaction Time | 48 hours | |
| Yield | 72% (isolated) |
Silver Oxide-Mediated Alkylation with Phenylboronic Acid
Patent WO2016054573A1 describes a method avoiding stoichiometric tin, using silver oxide and phenylboronic acid for catalytic alkylation.
Key Steps
Catalyst and Base Activation :
Allylation with Allyl Bromide :
| Parameter | Value/Details | Source |
|---|---|---|
| Catalyst | Silver(I) oxide (0.4–3 eq) | |
| Boronic Acid | Phenylboronic acid (0.05–1 eq) | |
| Solvent | Acetonitrile | |
| Temperature | 75°C | |
| Reaction Time | 48 hours | |
| Yield | 90% (crude) |
This approach, outlined in J-Stage and CiteSeerX papers, involves sequential protection, benzyl ether formation, and allylation.
Key Steps
Glycoside Formation :
- L-Rhamnose is treated with allyl alcohol and trifluoromethanesulfonic acid to form allyl α-L-rhamnopyranoside .
Protection and Benzyl Ether Formation :
Purification :
- The product is purified via flash chromatography or crystallization.
| Parameter | Value/Details | Source |
|---|---|---|
| Glycoside Agent | Allyl alcohol + trifluoromethanesulfonic acid | |
| Benzylating Agent | Benzyl bromide | |
| Solvent | Acetone | |
| Yield | 46% (isolated) |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Tin-Catalyzed | High selectivity (>6:1), short reaction time | Toxic tin byproducts, stoichiometric catalyst |
| Silver Oxide | Catalytic (low catalyst load), high yield | Requires polar aprotic solvents, longer reaction time |
| Multi-Step Synthesis | Avoids heavy metals, flexible protection | Lower yield, multiple steps |
Industrial and Research Applications
Q & A
Q. What are the standard synthetic protocols for preparing Allyl 3-O-benzyl-α-L-rhamnopyranoside?
Methodological Answer: The synthesis typically begins with glycosylation under Helferich conditions (e.g., BF₃·Et₂O catalysis) using protected sugar donors. For example, allyl 2-O-acetyl-3-O-benzyl-α-L-rhamnopyranoside is reacted with galactopyranosyl donors to form disaccharide derivatives. Key steps include:
Q. What safety precautions are critical when handling this compound?
Methodological Answer: Follow GHS-compliant protocols :
- PPE : Chemical-impermeable gloves (EN 374 standard), safety goggles (EN 166), and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill management : Collect spills with spark-proof tools; avoid water to prevent environmental contamination.
- Storage : Keep in airtight containers at cool, dry conditions (≤25°C), segregated from oxidizers .
Advanced Research Questions
Q. How can regioselectivity challenges in glycosylation reactions involving this compound be addressed?
Methodological Answer: Regioselectivity is enhanced via:
- Catalyst screening : Pd/dppb under syngas (CO/H₂) improves alkoxycarbonylation regioselectivity .
- Protecting group strategy : Benzyl groups at C3 direct reactivity to C4, while acetyl at C2 stabilizes intermediates.
- Monitoring : TLC (hexane:ethyl acetate 3:1) tracks reaction progress; optimize time/temperature to suppress side products .
Q. What methodological approaches confirm the structural integrity of synthesized derivatives?
Methodological Answer: Use multi-spectral analysis :
- NMR : ¹H and ¹³C NMR verify stereochemistry (e.g., anomeric proton at δ 5.2–5.5 ppm for α-configuration).
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]⁺ for C₂₃H₃₂O₆: calc. 427.20, found 427.21).
- HPLC : Purity >98% achieved using C18 columns (acetonitrile/water gradient) .
Q. How can yields be optimized in multi-step syntheses using this compound?
Methodological Answer: Critical factors include:
- Stoichiometric control : Maintain a 1.2:1 molar ratio of glycosyl donor to acceptor.
- Catalyst loading : 0.2–0.5 eq BF₃·Et₂O minimizes side reactions.
- Intermediate characterization : Validate each step via TLC and NMR to avoid cumulative errors.
- Purification : Use flash chromatography with silica gel (230–400 mesh) for efficient separation .
Q. What strategies assess the compound’s stability under varying experimental conditions?
Methodological Answer: Conduct accelerated stability studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
